molecular formula C13H23N2OP B3821269 N-dibutylphosphorylpyridin-2-amine

N-dibutylphosphorylpyridin-2-amine

Cat. No.: B3821269
M. Wt: 254.31 g/mol
InChI Key: BMTMXEAKQZFAIK-UHFFFAOYSA-N
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Description

N-Dibutylphosphorylpyridin-2-amine is a phosphorylated pyridine derivative characterized by a central pyridine ring substituted at the 2-position with an amine group linked to a dibutylphosphoryl moiety. This compound belongs to a broader class of organophosphorus ligands, which are of interest in coordination chemistry and catalysis due to their ability to modulate electronic and steric environments.

Properties

IUPAC Name

N-dibutylphosphorylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N2OP/c1-3-5-11-17(16,12-6-4-2)15-13-9-7-8-10-14-13/h7-10H,3-6,11-12H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTMXEAKQZFAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCC)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N2OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-dibutylphosphorylpyridin-2-amine typically involves the reaction of pyridin-2-amine with dibutylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and solvents can be adjusted to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-dibutylphosphorylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-dibutylphosphorylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-dibutylphosphorylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The provided evidence focuses on N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ5-phosphanyl]methyl}-pyridin-2-amine (C₃₅H₃₀N₄P₂), a structurally related compound with phenyl substituents instead of butyl groups. Below is a comparative analysis based on substituent effects and molecular behavior:

Parameter N-Dibutylphosphorylpyridin-2-amine (Hypothetical) N-Diphenylphosphanyl Analogue (From Evidence )
Substituents Dibutyl groups (alkyl chains) Diphenyl groups (aromatic rings)
P—C—N Bond Angle Likely larger due to alkyl chain flexibility 114.09(16)°
Intermolecular Interactions Predominantly van der Waals (flexible alkyl chains) C—H(pyridyl)⋯N(pyridyl) and C—H(benzene)⋯N/C interactions forming 3D frameworks
Crystal Packing Less rigid; potential for disordered phases Stable 3D framework via π-π stacking and H-bonding
Solubility Higher in nonpolar solvents Lower solubility due to aromaticity

Key Findings from Evidence :

  • The diphenyl analog exhibits a well-defined 3D crystal structure stabilized by C—H⋯N and C—H⋯C interactions, forming infinite chains along the b-axis.
  • Its rigidity arises from aromatic stacking and hydrogen bonding, contrasting with the hypothetical flexibility of dibutyl-substituted analogs.
  • The P—C—N angle (114.09°) reflects steric and electronic effects of phenyl groups, which may differ in dibutyl derivatives due to alkyl chain conformations.

Research Implications and Limitations

  • Substituent Effects : The replacement of phenyl with butyl groups would likely reduce π-π interactions and increase hydrophobicity, altering solubility and catalytic ligand behavior.
  • Data Gaps : Direct experimental data for this compound (e.g., crystallographic parameters, synthetic yields) are absent in the provided evidence. Studies on dibutyl analogs would require computational modeling or synthetic characterization to validate structural hypotheses.
  • Methodology : The evidence highlights the utility of single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) and refinement software (SADABS) for analyzing phosphorylated pyridines, which could be applied to future studies on dibutyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-dibutylphosphorylpyridin-2-amine
Reactant of Route 2
N-dibutylphosphorylpyridin-2-amine

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